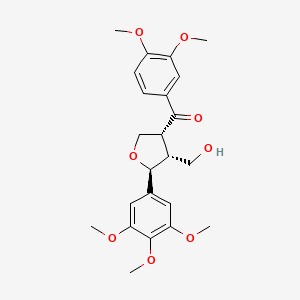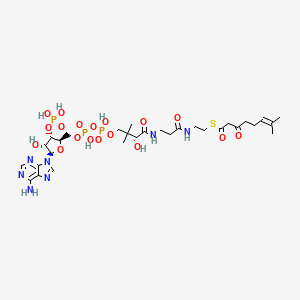
7-Methyl-3-oxo-6-octenoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-3-oxooct-6-enoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 7-methyl-3-oxooct-6-enoic acid. It has a role as a mouse metabolite. It derives from a 7-methyl-3-oxooctanoic acid. It is a conjugate acid of a 7-methyl-3-oxooct-6-enoyl-CoA(4-).
7-Methyl-3-oxooct-6-enoyl-CoA belongs to the class of organic compounds known as 3-oxo-acyl coas. These are organic compounds containing a 3-oxo acylated coenzyme A derivative. Thus, 7-methyl-3-oxooct-6-enoyl-CoA is considered to be a fatty ester lipid molecule. 7-Methyl-3-oxooct-6-enoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 7-Methyl-3-oxooct-6-enoyl-CoA has been primarily detected in urine. Within the cell, 7-methyl-3-oxooct-6-enoyl-CoA is primarily located in the cytoplasm. 7-Methyl-3-oxooct-6-enoyl-CoA can be biosynthesized from 7-methyl-3-oxooctanoic acid.
Applications De Recherche Scientifique
Stereochemical Mechanism Studies
Mizugaki et al. (1982) explored the stereochemical mechanism of the reduction of cis-2-octenoyl-coenzyme A (CoA) by cis-2-enoyl-CoA reductase from E. coli. Their research helps in understanding the stereochemical features of reactions involving similar compounds like 7-Methyl-3-oxo-6-octenoyl-CoA (Mizugaki et al., 1982).
Cyclization Reaction Studies
Tsuji et al. (1980) investigated the cyclization of methyl 3-oxo-8-phenoxy-6-octenoate using a palladium-catalyzed process. This research contributes to the broader understanding of reactions and potential applications of similar compounds like 7-Methyl-3-oxo-6-octenoyl-CoA (Tsuji et al., 1980).
Acyl-CoA Dehydrogenase Studies
Lau et al. (1988) conducted studies on the reductive half-reaction in Acyl-CoA dehydrogenase from pig kidney with analogues of octanoyl-CoA. This research helps in understanding the enzyme's interaction with compounds structurally related to 7-Methyl-3-oxo-6-octenoyl-CoA (Lau et al., 1988).
Inhibitor Studies for Dehydrogenase
Cummings and Thorpe (1994) identified 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA as mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney. This study provides insights into how similar compounds, like 7-Methyl-3-oxo-6-octenoyl-CoA, might interact with dehydrogenases (Cummings & Thorpe, 1994).
Biosynthesis of Unusual Amino Acids
Offenzeller et al. (1993, 1996) conducted studies on the biosynthesis of unusual amino acids in cyclosporin A, identifying intermediates like 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid. This research helps in understanding the biosynthesis pathways in which compounds like 7-Methyl-3-oxo-6-octenoyl-CoA could be involved (Offenzeller et al., 1993) (Offenzeller et al., 1996).
Binding Studies with Medium Chain Acyl-CoA Dehydrogenase
Srivastava et al. (1997) explored the binding of octenoyl-CoA to pig kidney medium chain acyl-CoA dehydrogenase. This study helps understand how similar compounds, like 7-Methyl-3-oxo-6-octenoyl-CoA, might bind to enzymes (Srivastava et al., 1997).
Propriétés
Nom du produit |
7-Methyl-3-oxo-6-octenoyl-CoA |
|---|---|
Formule moléculaire |
C30H48N7O18P3S |
Poids moléculaire |
919.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooct-6-enethioate |
InChI |
InChI=1S/C30H48N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h6,15-16,19,23-25,29,41-42H,5,7-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |
Clé InChI |
LPMIXVANMSEERY-FUEUKBNZSA-N |
SMILES isomérique |
CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
SMILES canonique |
CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
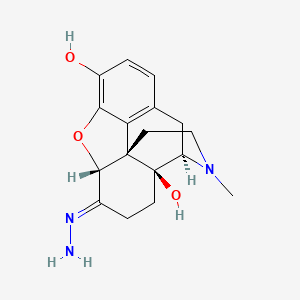

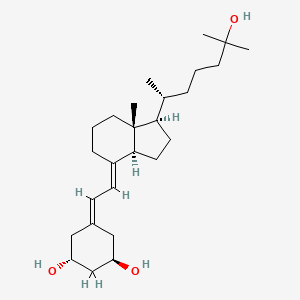
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)

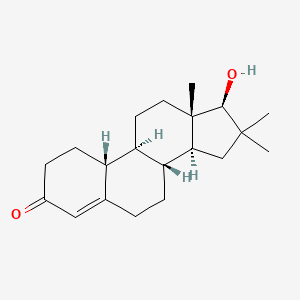

![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)
